8-Ethyl-1,3,7-trimethyl-4H-pyrrolo[3,4-f]indolizine-4,6(2H)-dione
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Overview
Description
8-Ethyl-1,3,7-trimethyl-2H-pyrrolo[3,4-f]indolizine-4,6-dione is a heterocyclic compound that belongs to the indolizine family Indolizines are known for their unique structural features and diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-ethyl-1,3,7-trimethyl-2H-pyrrolo[3,4-f]indolizine-4,6-dione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a pyrrole derivative with an acylating agent followed by cyclization can yield the desired indolizine compound. The reaction conditions typically involve the use of a strong acid catalyst, such as methanesulfonic acid, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, the scalability of the synthetic route is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
8-Ethyl-1,3,7-trimethyl-2H-pyrrolo[3,4-f]indolizine-4,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.
Scientific Research Applications
8-Ethyl-1,3,7-trimethyl-2H-pyrrolo[3,4-f]indolizine-4,6-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-ethyl-1,3,7-trimethyl-2H-pyrrolo[3,4-f]indolizine-4,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indolizine: The parent compound of the indolizine family.
Pyrrolo[1,2-a]pyrazine: Another heterocyclic compound with similar structural features.
Indole: A related compound with a different ring structure.
Uniqueness
8-Ethyl-1,3,7-trimethyl-2H-pyrrolo[3,4-f]indolizine-4,6-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for various applications.
Properties
CAS No. |
873854-81-0 |
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Molecular Formula |
C15H16N2O2 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
8-ethyl-6-hydroxy-1,3,7-trimethylpyrrolo[3,4-f]indolizin-4-one |
InChI |
InChI=1S/C15H16N2O2/c1-5-10-7(2)14(18)17-12(10)6-11-8(3)16-9(4)13(11)15(17)19/h6,18H,5H2,1-4H3 |
InChI Key |
CWVOMKMJAJCQIS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C=C3C(=NC(=C3C(=O)N2C(=C1C)O)C)C |
Origin of Product |
United States |
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